Cas no 277309-32-7 (3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]-)

3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]-, is a specialized organic compound featuring a phenoxazine core functionalized with a benzyloxymethoxy group at the 7-position. This modification enhances its utility as an intermediate in synthetic chemistry, particularly in the development of dyes, fluorescent probes, and pharmaceutical agents. The benzyloxymethoxy moiety offers protective group functionality, enabling selective reactivity in multi-step syntheses. Its stable yet modifiable structure makes it valuable for applications requiring controlled derivatization. The compound’s purity and defined reactivity profile ensure reproducibility in research and industrial processes. Suitable for use under inert conditions, it is often employed in advanced organic transformations where precise functional group manipulation is critical.
3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- structure
277309-32-7 structure
Product name:3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]-
CAS No:277309-32-7
MF:C20H15NO4
Molecular Weight:333.337405443192
CID:1432659
PubChem ID:21896394

3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- 化学的及び物理的性質

名前と識別子

    • 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]-
    • EN300-697576
    • 7-(phenylmethoxymethoxy)phenoxazin-3-one
    • SCHEMBL1093700
    • 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
    • 277309-32-7
    • インチ: InChI=1S/C20H15NO4/c22-15-6-8-17-19(10-15)25-20-11-16(7-9-18(20)21-17)24-13-23-12-14-4-2-1-3-5-14/h1-11H,12-13H2
    • InChIKey: UOBJOWXNMYOTGQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3

計算された属性

  • 精确分子量: 333.10010796g/mol
  • 同位素质量: 333.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 589
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.1Ų
  • XLogP3: 2.9

3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-697576-0.1g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
0.1g
$783.0 2023-03-10
Enamine
EN300-697576-2.5g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
2.5g
$4424.0 2023-03-10
1PlusChem
1P01EJ29-250mg
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
250mg
$1444.00 2024-05-07
1PlusChem
1P01EJ29-10g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
10g
$12056.00 2023-12-17
Enamine
EN300-697576-0.5g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
0.5g
$1760.0 2023-03-10
Enamine
EN300-697576-0.25g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
0.25g
$1118.0 2023-03-10
1PlusChem
1P01EJ29-1g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
1g
$2852.00 2023-12-17
1PlusChem
1P01EJ29-5g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
5g
$8152.00 2023-12-17
1PlusChem
1P01EJ29-50mg
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
50mg
$804.00 2024-05-07
Enamine
EN300-697576-1.0g
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
277309-32-7 95%
1g
$0.0 2023-06-07

3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- 関連文献

3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]-に関する追加情報

Professional Introduction to 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- (CAS No. 277309-32-7)

3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 277309-32-7, belongs to the phenoxazine class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, particularly its dual methoxy substitution pattern at the 7-position, makes it a subject of intense study in the development of novel bioactive agents.

The molecular structure of 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- consists of a phenoxazine core linked to a methoxy group at the 3-position and two methoxy groups at the 7-position, one of which is further modified by a phenylmethoxy moiety. This complex arrangement contributes to the compound's distinctive chemical properties and reactivity, which are being explored for various pharmacological applications. The presence of multiple electron-withdrawing and donating groups in its structure enhances its potential as an intermediate in synthetic chemistry and as a precursor for more complex drug molecules.

In recent years, there has been a growing interest in phenoxazine derivatives due to their demonstrated efficacy in several biological assays. Studies have shown that compounds within this class exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern of 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- is believed to contribute significantly to its biological profile, potentially enhancing its binding affinity to target enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in oncology research. Phenoxazine derivatives have been investigated for their ability to interfere with critical signaling pathways that are aberrantly activated in cancer cells. The dual methoxy substitution at the 7-position may play a crucial role in modulating the compound's interaction with biological targets, thereby influencing its therapeutic efficacy. Preliminary studies have suggested that derivatives of this class may inhibit the activity of kinases and other enzymes that are essential for tumor growth and progression.

The synthesis of 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- presents unique challenges due to the complexity of its molecular framework. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Researchers have employed techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations to construct the desired structure efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore the ingenuity required in modern medicinal chemistry.

The pharmacokinetic properties of this compound are also under investigation to determine its suitability for clinical use. Factors such as solubility, stability, and metabolic clearance rates are critical considerations when evaluating a new drug candidate. Preliminary data suggest that modifications introduced by the phenylmethoxy group may influence these properties, potentially making the compound more amenable to formulation into effective pharmaceutical products.

Advances in computational chemistry have further facilitated the study of 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]-. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These simulations have provided valuable insights into its binding mechanism and have guided efforts to optimize its structure for improved potency and selectivity. The integration of experimental data with computational predictions has become an indispensable tool in modern drug discovery.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications beyond oncology. Investigational studies are exploring its potential use in treating inflammatory diseases and infectious disorders. The versatility of phenoxazine derivatives makes them attractive candidates for multiple therapeutic areas, and 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- is no exception.

In conclusion, 3H-Phenoxazin-3-one, 7-[(phenylmethoxy)methoxy]- (CAS No. 277309-32-7) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for phenoxazine derivatives, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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